2,2,3,3-Tetrafluorocyclobutanecarbonitrile
Description
Contextualization within Organofluorine Chemistry
Organofluorine chemistry, the study of compounds containing the carbon-fluorine bond, holds a significant position in modern chemical research and industry. numberanalytics.com The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comrsc.org This is attributed to fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond. ontosight.ai Consequently, fluorinated compounds find extensive applications in pharmaceuticals, agrochemicals, and materials science. numberanalytics.comrsc.org
Significance of the Cyclobutane (B1203170) Moiety in Chemical Research
The cyclobutane ring, a four-membered carbocycle, is a valuable structural motif in organic chemistry. nih.gov Despite its inherent ring strain, the cyclobutane unit is found in a number of natural products and biologically active molecules. wikipedia.org Its rigid and puckered three-dimensional structure can be used to control the spatial orientation of substituents, which is crucial for molecular recognition and binding to biological targets. nih.gov
In drug design, the cyclobutane moiety is often employed to:
Introduce conformational constraints, which can lock a molecule into a bioactive conformation. rsc.org
Serve as a metabolically stable replacement for more labile groups. nih.gov
Act as a scaffold to present pharmacophoric groups in a specific geometric arrangement. nih.gov
The synthesis of substituted cyclobutanes can be challenging due to the ring strain, but their unique properties continue to drive the development of new synthetic methodologies. rsc.org The incorporation of fluorine atoms onto the cyclobutane ring further enhances its utility by modulating its physicochemical properties. researchgate.net
Overview of 2,2,3,3-Tetrafluorocyclobutanecarbonitrile's Unique Structural Features
This compound is a molecule that combines the distinct features of a fluorinated cyclobutane and a nitrile functional group. The geminal difluoride units at the 2 and 3 positions of the cyclobutane ring create a highly electron-deficient region. This tetrafluorination significantly impacts the ring's conformation and reactivity.
The nitrile group (—C≡N) is a versatile functional group in organic synthesis. wikipedia.org It is strongly electron-withdrawing and can participate in a variety of chemical transformations. nih.gov The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack. wikipedia.org In the context of this compound, the proximity of the electron-withdrawing tetrafluorinated cyclobutane ring is expected to further enhance the electrophilicity of the nitrile carbon.
The combination of these structural elements results in a molecule with a unique profile of reactivity and physical properties, making it a subject of interest for further investigation and application in various fields of chemistry.
| Property | Value |
| Chemical Formula | C5H1F4N |
| Molecular Weight | 155.06 g/mol |
| Structure | A cyclobutane ring substituted with four fluorine atoms at the 2 and 3 positions and a nitrile group at the 1 position. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3-tetrafluorocyclobutane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F4N/c6-4(7)1-3(2-10)5(4,8)9/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOKLACBKZQEAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C1(F)F)(F)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00956977 | |
| Record name | 2,2,3,3-Tetrafluorocyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
356-81-0 | |
| Record name | 2,2,3,3-Tetrafluorocyclobutanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Cyano-2,2,3,3-tetrafluorocyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000356810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2,3,3-Tetrafluorocyclobutane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00956977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyano-2,2,3,3-tetrafluorocyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for 2,2,3,3 Tetrafluorocyclobutanecarbonitrile
Diels-Alder Cycloaddition Approaches
While the Diels-Alder reaction classically involves a [4+2] cycloaddition to form a six-membered ring, the reaction of tetrafluoroethylene (B6358150) with dienophiles often deviates from this pathway. The high electrophilicity of tetrafluoroethylene favors a [2+2] cycloaddition mechanism.
Reaction of Acrylonitrile (B1666552) with Tetrafluoroethylene
The thermal cycloaddition of tetrafluoroethylene with acrylonitrile serves as a direct route to 2,2,3,3-tetrafluorocyclobutanecarbonitrile. This reaction is characteristic of the behavior of highly fluorinated alkenes, which readily undergo [2+2] cycloadditions. The reaction proceeds by combining the two gaseous reactants at elevated temperatures. The resulting product is the saturated four-membered ring, this compound. At higher pyrolysis temperatures, this initial cycloadduct can undergo elimination of hydrogen fluoride (B91410) (HF) to yield unsaturated cyclobutene (B1205218) and isomeric butadiene derivatives.
Detailed experimental data on specific reaction conditions and yields for the direct synthesis of this compound are not extensively detailed in readily available literature, suggesting that this reaction may be more of a fundamental research interest than a widely applied synthetic procedure.
Mechanistic Considerations in Cycloaddition Pathways
The cycloaddition of tetrafluoroethylene with alkenes like acrylonitrile is mechanistically distinct from the concerted [4+2] Diels-Alder reaction. Theoretical studies on the reaction of tetrafluoroethylene with dienes suggest that the formation of four-membered rings proceeds through a stepwise mechanism involving a diradical intermediate. This preference for the [2+2] pathway is attributed to the electronic effects of the fluorine substituents on the ethylene (B1197577) core.
In the case of tetrafluoroethylene and acrylonitrile, the reaction is believed to initiate with the formation of a C-C bond between the two reactants, generating a diradical intermediate. This intermediate then rapidly undergoes ring closure to form the stable cyclobutane (B1203170) ring. This stepwise pathway is energetically more favorable than a concerted [4+2] cycloaddition, which is typically disfavored for simple alkenes and highly fluorinated ethylenes. The presence of the electron-withdrawing nitrile group on acrylonitrile further influences the reactivity and regioselectivity of the cycloaddition.
Reactivity and Transformational Chemistry of 2,2,3,3 Tetrafluorocyclobutanecarbonitrile
Reactions Involving the Nitrile Functionality
The nitrile group (C≡N) is a versatile functional group that typically undergoes nucleophilic addition reactions across the carbon-nitrogen triple bond. The carbon atom is electrophilic, a characteristic that is likely enhanced in 2,2,3,3-Tetrafluorocyclobutanecarbonitrile due to the powerful inductive effect of the neighboring fluorine atoms.
Nucleophilic Additions to the Cyano Group
Nucleophilic attack on the nitrile carbon leads to the formation of an intermediate imine anion, which can be subsequently protonated or undergo further reaction.
Reduction to Amines: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used to reduce nitriles to primary amines. For this compound, this reaction would yield (2,2,3,3-Tetrafluorocyclobutyl)methanamine. The reaction proceeds via two consecutive additions of a hydride ion (H⁻).
Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) add to the nitrile group to form ketones after acidic workup. google.comresearchgate.net For instance, reaction with a Grignard reagent would first form an imine salt, which upon hydrolysis yields a ketone. Due to the high reactivity of organometallic reagents, they must be used in anhydrous conditions. google.com
Table 1: Predicted Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Predicted Product |
|---|---|---|
| Hydride | LiAlH₄, then H₂O | (2,2,3,3-Tetrafluorocyclobutyl)methanamine |
Transformations to Carboxylic Acid Derivatives (e.g., Amides, Esters)
The nitrile group can be considered a masked carboxylic acid derivative and can be converted to amides, carboxylic acids, and esters, typically through hydrolysis.
Hydrolysis to Amides and Carboxylic Acids: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions, proceeding through an amide intermediate. byjus.comchemguide.co.ukchemistrysteps.comlibretexts.orgbyjus.com
Acid-catalyzed hydrolysis , typically by heating with an aqueous acid like HCl or H₂SO₄, protonates the nitrogen atom, increasing the electrophilicity of the carbon for attack by water. The final products would be 2,2,3,3-Tetrafluorocyclobutanecarboxylic acid and an ammonium (B1175870) salt. chemguide.co.uklibretexts.org
Base-catalyzed hydrolysis , involving heating with an aqueous base like NaOH, proceeds by the attack of a hydroxide (B78521) ion on the nitrile carbon. This forms a carboxylate salt, which must be acidified in a separate step to yield the free carboxylic acid. Ammonia is typically liberated as a byproduct. chemguide.co.uk The presence of the perfluoroalkyl group may make the nitrile particularly susceptible to basic hydrolysis. researchgate.net
Conversion to Esters: While direct conversion is uncommon, esters can be readily formed from the carboxylic acid product via Fischer esterification (reaction with an alcohol in the presence of an acid catalyst).
Table 2: Predicted Hydrolysis and Esterification Products
| Reaction | Conditions | Intermediate Product | Final Product |
|---|---|---|---|
| Acid Hydrolysis | H₃O⁺, Heat | 2,2,3,3-Tetrafluorocyclobutanecarboxamide | 2,2,3,3-Tetrafluorocyclobutanecarboxylic acid |
| Base Hydrolysis | 1. NaOH, Heat2. H₃O⁺ | 2,2,3,3-Tetrafluorocyclobutanecarboxamide | 2,2,3,3-Tetrafluorocyclobutanecarboxylic acid |
Reactions at the Tetrafluorocyclobutane Ring
The 2,2,3,3-tetrafluorocyclobutane ring is generally characterized by high thermal stability and chemical inertness due to the strength of the C-C and C-F bonds. Reactions involving this ring are expected to require harsh conditions.
Ring-Opening Reactions
Spontaneous ring-opening of the cyclobutane (B1203170) ring is unlikely due to its stability. Such reactions would typically require high temperatures (pyrolysis) or photochemical activation, which could lead to complex fragmentation or rearrangement products, such as the formation of fluorinated alkenes. Specific, controlled ring-opening reactions for this system are not well-documented.
Substitution Reactions on the Fluorinated Ring
Replacing the fluorine atoms on the saturated cyclobutane ring via nucleophilic substitution is exceptionally difficult. The C-F bond is the strongest single bond in organic chemistry, and fluoride (B91410) is a very poor leaving group. Unlike activated polyfluoroarenes which can undergo SₙAr reactions, saturated fluoroalkanes are generally resistant to nucleophilic attack. byjus.comnih.gov Any substitution would likely require specialized reagents or conditions, such as the use of radical intermediates or super-electrophilic activation, and such reactivity has not been specifically reported for this compound.
Derivatization Strategies for this compound
Derivatization strategies for this molecule would almost certainly focus on the versatile reactivity of the nitrile handle. The fluorinated cyclobutane ring would be carried through synthetic sequences as a stable, bulky, and lipophilic structural motif.
Key derivatization pathways would include:
Reduction of the nitrile to the corresponding primary amine, (2,2,3,3-Tetrafluorocyclobutyl)methanamine. This amine could then be used in a wide range of subsequent reactions, such as amide or sulfonamide formation, alkylation, or diazotization.
Hydrolysis to the carboxylic acid, 2,2,3,3-Tetrafluorocyclobutanecarboxylic acid. This acid serves as a gateway to other derivatives, including esters, acid chlorides, and amides, by reacting with various nucleophiles.
Addition of organometallic reagents to generate ketones. These ketones could then undergo further transformations, such as reduction to secondary alcohols or conversion to imines or oximes.
These strategies leverage the established chemistry of the nitrile group to append new functionalities while preserving the chemically robust perfluorinated ring, making it a potential building block for agrochemicals, pharmaceuticals, or materials science where high fluorine content is desired.
Synthesis of Novel Fluorinated Cyclobutane Systems
The synthesis of this compound itself represents a key method for creating a novel fluorinated cyclobutane system. This compound is notably formed through a [2+2] cycloaddition reaction involving acrylonitrile (B1666552) and tetrafluoroethylene (B6358150). scribd.comigtpan.com The reaction sees acrylonitrile acting as the diene component in a Diels-Alder-type reaction. igtpan.com Specifically, prolonged heating of acrylonitrile with tetrafluoroethylene at temperatures between 125-130°C yields this compound. igtpan.com This cycloaddition is a significant pathway as it directly introduces the highly fluorinated four-membered ring structure.
While direct transformations of this compound into other complex cyclobutane systems are not extensively detailed in readily available literature, the reactivity of the nitrile group serves as a gateway for the synthesis of other novel fluorinated cyclobutane derivatives. General reactions of nitriles suggest that this compound can be a precursor to a variety of functionalized cyclobutanes.
For instance, the hydrolysis of the nitrile group would lead to the formation of 2,2,3,3-Tetrafluorocyclobutanecarboxylic acid. This transformation is a common and fundamental reaction for nitriles, typically achieved under acidic or basic conditions. The resulting carboxylic acid is a valuable building block for the synthesis of other derivatives such as esters and amides, further expanding the library of novel fluorinated cyclobutane systems.
Furthermore, the reduction of the nitrile group is another pathway to synthesize new fluorinated cyclobutane compounds. Catalytic hydrogenation or reduction with metal hydrides would convert the nitrile into a primary amine, yielding (2,2,3,3-Tetrafluorocyclobutyl)methanamine. This amine can then be used in a variety of subsequent reactions to introduce new functionalities onto the cyclobutane core.
Exploration of Chemoselectivity in Derivatization
The derivatization of this compound offers avenues for exploring chemoselectivity, primarily centered around the reactions of the nitrile functional group. The electron-withdrawing nature of the four fluorine atoms on the cyclobutane ring can influence the reactivity of the nitrile group.
The exploration of chemoselectivity can be observed in the controlled transformation of the nitrile group into other functionalities. For example, the partial hydrolysis of the nitrile to an amide, 2,2,3,3-Tetrafluorocyclobutanecarboxamide, versus complete hydrolysis to the carboxylic acid, demonstrates a degree of chemoselectivity that can often be controlled by reaction conditions such as the concentration of acid or base and the temperature.
Another area of chemoselective derivatization involves the reaction of the nitrile with organometallic reagents, such as Grignard or organolithium reagents. These reactions typically lead to the formation of ketones after hydrolysis of the intermediate imine. The chemoselectivity here lies in the singular attack of the organometallic nucleophile on the nitrile carbon without affecting the C-F bonds or the cyclobutane ring structure under controlled conditions. The stability of the tetrafluorocyclobutane ring is a key factor in allowing for selective transformations of the nitrile group.
The reduction of the nitrile group also presents opportunities for chemoselective synthesis. The use of specific reducing agents can allow for the selective reduction of the nitrile to the primary amine without affecting other potential functional groups that could be present in more complex derivatives.
While specific documented examples of these derivatizations for this compound are sparse in the reviewed literature, the established reactivity patterns of nitriles provide a strong predictive framework for its chemoselective transformations. The presence of the highly fluorinated cyclobutane ring is expected to influence the electronic properties of the nitrile group, potentially altering its reactivity and providing avenues for unique chemical transformations.
Advanced Spectroscopic Characterization and Structural Elucidation of 2,2,3,3 Tetrafluorocyclobutanecarbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule. For 2,2,3,3-Tetrafluorocyclobutanecarbonitrile, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide definitive structural information.
The ¹H NMR spectrum of this compound is expected to be relatively simple, characterized by signals arising from the protons on the cyclobutane (B1203170) ring. The molecule contains two types of protons: the single proton on the carbon bearing the nitrile group (C1-H) and the two protons on the adjacent carbon (C4-H₂).
Due to the symmetry of the molecule, the two protons on C4 are chemically equivalent. However, their proximity to the stereocenter at C1 and coupling with both the C1 proton and the fluorine atoms would likely result in a complex multiplet. The proton at C1 is expected to be significantly deshielded by the adjacent electron-withdrawing nitrile group and the four fluorine atoms.
Expected ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| C1-H | 3.5 - 4.5 | Multiplet | J(H-H), J(H-F) |
| C4-H₂ | 2.5 - 3.5 | Multiplet | J(H-H), J(H-F) |
Disclaimer: The data presented in this table is an estimation based on typical values for similar structural motifs and should be considered as a predictive guide in the absence of direct experimental data.
The ¹³C NMR spectrum will provide information about the carbon skeleton. We expect to see four distinct signals corresponding to the four different carbon environments in the cyclobutane ring, plus a signal for the nitrile carbon. The chemical shifts will be influenced by the attached functional groups, with the carbons bonded to fluorine atoms showing significant downfield shifts. The nitrile carbon will also appear in the characteristic downfield region.
Expected ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1-CN | 40 - 50 |
| C2-F₂ | 120 - 130 (triplet, due to C-F coupling) |
| C3-F₂ | 120 - 130 (triplet, due to C-F coupling) |
| C4-H₂ | 30 - 40 |
| -C≡N | 115 - 125 |
Disclaimer: The data presented in this table is an estimation based on typical values for similar structural motifs and should be considered as a predictive guide in the absence of direct experimental data.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. In this compound, the four fluorine atoms are in two chemically equivalent environments (the two CF₂ groups). However, due to the puckered nature of the cyclobutane ring, the fluorine atoms within each CF₂ group are diastereotopic (one axial and one equatorial in a given conformation), leading to distinct signals. Therefore, two signals, each integrating to two fluorines, are expected. These signals will likely appear as complex multiplets due to geminal F-F coupling and vicinal H-F coupling.
Expected ¹⁹F NMR Data:
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| C2-F₂ | -100 to -120 | Multiplet |
| C3-F₂ | -100 to -120 | Multiplet |
Disclaimer: The data presented in this table is an estimation based on typical values for similar structural motifs and should be considered as a predictive guide in the absence of direct experimental data.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the C-F and C≡N stretching vibrations.
The C-F stretching region typically appears between 1000 and 1400 cm⁻¹. Given the presence of two CF₂ groups, multiple strong bands are anticipated in this region. The C≡N stretching vibration of the nitrile group gives rise to a sharp, medium-intensity band in the range of 2220-2260 cm⁻¹. The C-H stretching vibrations of the CH and CH₂ groups will be observed around 2850-3000 cm⁻¹.
Expected IR Absorption Bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | 2850 - 3000 | Medium |
| C≡N Stretch | 2220 - 2260 | Medium, Sharp |
| C-F Stretch | 1000 - 1400 | Strong, Multiple Bands |
| C-C Stretch | 800 - 1200 | Weak to Medium |
| CH₂ Bend | ~1450 | Medium |
Disclaimer: The data presented in this table is an estimation based on typical values for similar structural motifs and should be considered as a predictive guide in the absence of direct experimental data.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₅H₃F₄N), the molecular weight is approximately 153.02 g/mol . The molecular ion peak (M⁺) would be expected at m/z 153.
The fragmentation pattern would likely involve the loss of small, stable molecules or radicals. Common fragmentation pathways for cyclobutane derivatives include ring cleavage. For this compound, potential fragmentation could involve the loss of the nitrile group (-CN, 26 Da), hydrogen cyanide (HCN, 27 Da), or cleavage of the cyclobutane ring to produce smaller fluorinated fragments. The presence of fluorine can be identified by characteristic isotopic patterns if high-resolution mass spectrometry is used.
Expected Mass Spectrometry Fragments:
| m/z | Possible Fragment |
| 153 | [C₅H₃F₄N]⁺ (Molecular Ion) |
| 127 | [M - CN]⁺ |
| 126 | [M - HCN]⁺ |
| 100 | [C₂F₄]⁺ |
| 76 | [C₃H₃F₂]⁺ |
| 53 | [C₄H₃N]⁺ |
Disclaimer: The data presented in this table is an estimation based on plausible fragmentation pathways and should be considered as a predictive guide in the absence of direct experimental data.
Theoretical and Computational Investigations of 2,2,3,3 Tetrafluorocyclobutanecarbonitrile
Conformational Analysis and Stereochemistry
Ring Puckering and Substituent Effects on Conformation
The conformation of the cyclobutane (B1203170) ring is a delicate balance between angle strain, which favors a planar geometry with 90° C-C-C bond angles, and torsional strain, which is minimized in a puckered or bent conformation. For the parent cyclobutane molecule, high-level ab initio calculations have established that the puckered conformation is more stable than the planar transition state. nih.govresearchgate.net
The key parameters governing the puckering of a cyclobutane ring are the puckering angle (θ), which describes the dihedral angle between the two C-C-C planes of the ring, and the energy barrier to ring inversion, which is the energy required to flatten the ring during the interconversion between two equivalent puckered conformations. For cyclobutane, the equilibrium puckering angle has been computationally determined to be approximately 29.6°, with an inversion barrier of around 482 cm⁻¹ (approximately 1.38 kcal/mol). nih.govresearchgate.net
Table 1: Calculated Conformational Parameters for Cyclobutane
| Parameter | Calculated Value |
| Equilibrium Puckering Angle (θ) | ~29.6° |
| Inversion Barrier | ~482 cm⁻¹ (~1.38 kcal/mol) |
| (Data sourced from ab initio studies on the parent cyclobutane molecule) |
Therefore, for 2,2,3,3-Tetrafluorocyclobutanecarbonitrile, it is predicted that the cyclobutane ring will adopt a puckered conformation, and the cyanocarbonitrile group will predominantly occupy the equatorial position to minimize steric strain. The precise puckering angle and inversion barrier would be influenced by the cumulative electronic and steric effects of the four fluorine atoms.
Stereochemical Implications in Chiral Derivatization
The conformational behavior of the this compound ring has significant implications for its stereochemistry, particularly in the context of chiral derivatization. The puckered nature of the cyclobutane ring creates two distinct environments on each face of the ring, which can be exploited in stereoselective reactions.
When considering reactions at the nitrile group or at the alpha-carbon, the approach of reagents will be influenced by the puckered conformation of the ring and the orientation of the substituents. The four fluorine atoms create a sterically hindered and electron-deficient environment on one side of the ring, which could direct the approach of incoming reagents to the less hindered face.
Furthermore, if the molecule is to be used as a chiral building block, understanding its conformational preferences is paramount. The relative stability of different conformers and the energy barrier to ring inversion will determine the conformational dynamics of the molecule. In the design of chiral derivatives, for instance, by introducing a second substituent, the pre-existing conformational bias of the this compound scaffold would influence the diastereoselectivity of the reaction. Computational studies on other substituted cyclobutane derivatives have demonstrated that the stereochemical outcome of reactions can be rationalized by analyzing the transition state energies, which are inherently linked to the ground-state conformational preferences of the starting material.
Molecular Dynamics Simulations (if applicable for intermolecular interactions)
While no specific molecular dynamics (MD) simulations for this compound have been reported, MD simulations of related fluorinated molecules and cyclobutane derivatives can provide insights into its potential intermolecular interactions. nih.gov MD simulations are a powerful tool to study the dynamic behavior of molecules and their interactions in a condensed phase.
For this compound, key intermolecular interactions would be dictated by its highly polar nature. The molecule possesses a significant dipole moment due to the presence of the four electronegative fluorine atoms and the polar nitrile group. MD simulations of fluorinated compounds often reveal strong dipole-dipole interactions and the formation of structured local environments in the liquid phase.
The fluorine atoms are capable of forming weak hydrogen bonds and other non-covalent interactions, which can influence the packing of the molecules in a condensed phase. The nitrile group, with its lone pair of electrons on the nitrogen atom, can also act as a hydrogen bond acceptor.
MD simulations of 1,3-disubstituted cyclobutane-containing analogs of combretastatin (B1194345) A4 have been used to rationalize their biological activity by studying their interactions within the binding site of tubulin. nih.gov These studies highlight how the conformational flexibility of the cyclobutane ring, which can be modeled using MD, affects binding and biological function. A similar approach could be envisioned for this compound to understand its interactions with biological macromolecules or its behavior in different solvent environments. The simulations could reveal preferred orientations and interaction patterns, providing a molecular-level understanding of its physicochemical properties.
Mechanistic Studies of Chemical Transformations Involving 2,2,3,3 Tetrafluorocyclobutanecarbonitrile
Elucidation of Reaction Intermediates
The elucidation of transient species, or reaction intermediates, is fundamental to understanding the stepwise progression of a chemical reaction. For transformations involving 2,2,3,3-Tetrafluorocyclobutanecarbonitrile, the identification of intermediates provides critical insights into the electronic and steric effects of the tetrafluorinated cyclobutane (B1203170) ring.
In many reactions involving nitriles, the initial step often involves the activation of the cyano group. For instance, in acid-catalyzed hydrolysis, the protonation of the nitrogen atom generates a highly electrophilic nitrilium ion intermediate. The presence of the electron-withdrawing fluorine atoms on the adjacent carbons in this compound is expected to significantly influence the stability and reactivity of such an intermediate. Computational studies on analogous fluorinated compounds suggest that the inductive effect of fluorine can destabilize adjacent carbocations, which would, in turn, affect the energy barrier for the formation of the nitrilium ion.
In base-catalyzed reactions, the abstraction of a proton from the α-carbon is a common pathway. However, in this compound, there are no protons on the carbons bearing the fluorine atoms. Therefore, reactions are more likely to proceed through nucleophilic attack at the electrophilic carbon of the nitrile group. This can lead to the formation of a tetrahedral intermediate. The stability of this intermediate is again influenced by the heavily fluorinated ring structure.
Cycloaddition reactions represent another important class of transformations. While specific studies on this compound are limited, research on similar fluorinated alkenes suggests that cycloadditions may proceed through either a concerted or a stepwise mechanism. A stepwise mechanism would involve the formation of a diradical or a zwitterionic intermediate. The highly polarized nature of the C-F bonds could favor the formation of zwitterionic intermediates in polar solvents. Spectroscopic techniques, such as low-temperature NMR, and computational modeling are invaluable tools for detecting and characterizing these fleeting species.
Table 1: Potential Intermediates in Reactions of this compound
| Reaction Type | Plausible Intermediate | Key Influencing Factors |
|---|---|---|
| Acid-Catalyzed Hydrolysis | Nitrilium Ion | Inductive effect of fluorine atoms |
| Base-Catalyzed Addition | Tetrahedral Adduct | Steric hindrance from the cyclobutane ring |
Kinetic and Thermodynamic Control in Reaction Sequences
The outcome of a chemical reaction that can yield multiple products is often determined by whether the reaction is under kinetic or thermodynamic control. Kinetic control favors the product that is formed fastest (i.e., has the lowest activation energy), while thermodynamic control favors the most stable product. The reaction conditions, particularly temperature, play a decisive role in dictating which pathway predominates.
In the context of this compound, consider a hypothetical derivatization reaction where substitution can occur at different positions or lead to different stereoisomers. At lower temperatures, the reaction is likely to be irreversible, and the product distribution will reflect the relative rates of formation of the different products. The steric bulk and electronic effects of the tetrafluorocyclobutyl group will be major determinants of the activation barriers for competing pathways.
For instance, in an addition reaction to a derivative of this compound that contains a double bond, the approach of a reagent could be sterically hindered by the bulky fluorinated ring. The kinetically favored product would arise from the reaction pathway that minimizes this steric clash, even if it does not lead to the most thermodynamically stable isomer.
A classic example to consider would be the isomerization of a substituted derivative. The kinetic product might be formed rapidly due to a more accessible transition state, but if a more stable isomer exists, heating the reaction mixture could allow for equilibration to the thermodynamic product.
Table 2: Factors Influencing Kinetic vs. Thermodynamic Control
| Factor | Impact on Kinetic Control | Impact on Thermodynamic Control |
|---|---|---|
| Temperature | Favored at low temperatures | Favored at high temperatures |
| Reaction Time | Shorter reaction times favor the kinetic product | Longer reaction times allow for equilibration to the thermodynamic product |
| Activation Energy | The pathway with the lowest activation energy dominates | The relative stability of the products is the determining factor |
Catalytic Mechanisms in Synthesis and Derivatization
Catalysis is a cornerstone of modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. For the synthesis and derivatization of this compound, various catalytic strategies can be envisaged.
Synthesis: The synthesis of the this compound backbone itself likely involves a cycloaddition reaction. For example, the [2+2] cycloaddition of tetrafluoroethylene (B6358150) with acrylonitrile (B1666552) could be a potential route. Such reactions can be promoted by thermal or photochemical means. Metal catalysts can also play a crucial role in lowering the activation energy for these cycloadditions and controlling the stereoselectivity of the product. The catalytic cycle would typically involve the coordination of one or both reactants to the metal center, followed by the formation of the cyclobutane ring and subsequent release of the product.
Derivatization: For the derivatization of this compound, transition metal catalysis is particularly relevant for reactions such as cross-coupling, hydrogenation, and hydrofunctionalization.
For instance, if a leaving group is present on the cyclobutane ring, palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) could be employed to form new carbon-carbon or carbon-heteroatom bonds. The catalytic cycle for a Suzuki coupling, for example, would involve the oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with an organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. The bulky and electron-withdrawing nature of the tetrafluorocyclobutyl group would likely influence the rates of these elementary steps.
The hydrogenation of the nitrile group to an amine is another important transformation, often catalyzed by metals such as palladium, platinum, or nickel. The mechanism typically involves the adsorption of the nitrile and hydrogen onto the catalyst surface, followed by a stepwise reduction of the cyano group.
Table 3: Overview of Potential Catalytic Transformations
| Reaction Type | Catalyst Example | Key Mechanistic Steps |
|---|---|---|
| [2+2] Cycloaddition | Transition Metal Complex (e.g., Ni, Fe) | Oxidative cyclization, Reductive elimination |
| Suzuki Cross-Coupling | Pd(PPh₃)₄ | Oxidative addition, Transmetalation, Reductive elimination |
Applications in Specialized Chemical Systems and Materials Science
Role as a Key Intermediate in Advanced Organic Synthesis
Fluorinated building blocks are highly valued in organic synthesis for their ability to impart unique properties to target molecules, such as increased thermal stability, lipophilicity, and metabolic resistance. alfa-chemistry.comossila.com The 2,2,3,3-tetrafluorocyclobutane moiety, combined with a reactive nitrile group, positions this compound as a potentially valuable intermediate.
Precursor for Complex Fluorinated Scaffolds
The synthesis of complex fluorinated scaffolds is a significant area of research, particularly for pharmaceutical and agrochemical applications. The tetrafluorocyclobutane ring is a rigid, compact, and lipophilic scaffold. The nitrile group in 2,2,3,3-Tetrafluorocyclobutanecarbonitrile serves as a versatile chemical handle that can be transformed into various other functional groups. For instance, it could be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. Each of these transformations would yield a new fluorinated building block, ready for further elaboration into more complex structures. While general strategies for creating fluorinated scaffolds are known, specific examples starting from this compound are not detailed in the available literature.
Building Block for Heterocyclic Compounds
The synthesis of heterocyclic compounds is fundamental to medicinal chemistry. Nitriles are common precursors for various nitrogen-containing heterocycles. For example, the Ritter reaction allows for the synthesis of aza-heterocycles from nitriles and a carbocation source. researchgate.net Theoretically, this compound could participate in such reactions to generate heterocycles containing the fluorinated cyclobutane (B1203170) ring. Additionally, cycloaddition reactions involving the nitrile group could lead to the formation of triazoles and other five-membered rings. nih.gov However, specific studies demonstrating these synthetic routes with this compound are not presently available.
Potential in Materials Science Research
Fluoropolymers are a major class of high-performance materials known for their exceptional chemical inertness, thermal stability, and low surface energy. google.com The incorporation of fluorinated monomers is a key strategy in designing materials with these desirable properties.
Exploration in High-Performance Materials Design
The design of high-performance materials often involves creating polymers with high thermal stability and chemical resistance. The high strength of the carbon-fluorine bond suggests that polymers incorporating the 2,2,3,3-tetrafluorocyclobutane unit could exhibit enhanced stability. The rigid cyclobutane ring could also contribute to a higher glass transition temperature. While this remains a plausible hypothesis, experimental data from studies using this specific compound to design and test high-performance materials is lacking in the public domain.
Contributions to Fluoropolymer Chemistry
The field of fluoropolymer chemistry is well-established, with materials like Polytetrafluoroethylene (PTFE) and its copolymers being widely used. The introduction of novel fluorinated monomers can lead to new materials with unique property profiles. If this compound were to be modified for use in polymerization, it could potentially contribute to the development of new fluoropolymers. The bulky and rigid tetrafluorocyclobutane group could influence polymer morphology, chain packing, and ultimately, the macroscopic properties of the resulting material. At present, any such contributions are speculative pending dedicated research and publication.
Exploration in Agrochemical and Pharmaceutical Intermediate Research
The strategic incorporation of fluorine-containing moieties into bioactive molecules is a well-established approach in the design of modern agrochemicals and pharmaceuticals. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and improved membrane permeability, have led to a significant number of successful commercial products. Within this context, small, strained, and fluorinated ring systems like those derived from cyclobutane are of particular interest due to their ability to introduce conformational rigidity and novel structural motifs.
Synthetic Utility in Fluorinated Agrochemical Precursors
The utility of fluorinated compounds in the agrochemical industry is extensive, with fluorine-containing molecules representing a substantial portion of active ingredients in herbicides, fungicides, and insecticides. These compounds often feature fluoroalkyl or fluoroaryl groups, which can significantly enhance their efficacy and environmental profile.
While extensive research exists on common fluorinated building blocks, specific data on the direct application of this compound as a precursor in the synthesis of commercial or developmental agrochemicals is not widely documented in publicly available literature. The potential utility of this compound would lie in its ability to introduce a tetrafluorocyclobutyl group, a rigid and lipophilic moiety, into a larger molecular scaffold. The nitrile functional group serves as a versatile handle for a variety of chemical transformations, including:
Reduction to form aminomethyl-tetrafluorocyclobutane derivatives.
Hydrolysis to yield tetrafluorocyclobutanecarboxylic acid.
Cycloadditions to generate heterocyclic systems.
Application in Fluorinated Pharmaceutical Intermediates
In medicinal chemistry, the introduction of fluorine and fluorinated groups is a key strategy for optimizing drug candidates' absorption, distribution, metabolism, and excretion (ADME) properties. The trifluoromethyl group, for instance, is a common feature in many approved drugs.
Similar to its potential in agrochemicals, this compound could serve as a valuable intermediate in pharmaceutical synthesis by enabling the incorporation of the tetrafluorocyclobutyl moiety. This group can act as a bioisostere for other chemical groups, offering a way to fine-tune the steric and electronic properties of a drug molecule to improve its interaction with biological targets.
Despite the theoretical potential, there is a notable lack of specific, published research detailing the use of this compound in the synthesis of fluorinated pharmaceutical intermediates. While the synthesis and reactions of fluorinated cyclobutanes are of academic interest, their direct application in the drug discovery and development pipeline, as documented in peer-reviewed journals and patent literature, appears to be limited or not disclosed. Therefore, no detailed research findings on its specific applications as a pharmaceutical intermediate can be provided at this time.
Q & A
Q. What are the recommended synthetic routes for 2,2,3,3-tetrafluorocyclobutanecarbonitrile, and how do reaction conditions influence yield?
- Methodological Answer: Synthesis of tetrafluorinated cyclobutane derivatives often involves cyclization of fluorinated precursors under controlled conditions. For example, cyclobutanecarbonitrile analogs (e.g., 1-(2,4-difluorophenyl)cyclobutanecarbonitrile) are synthesized via nucleophilic substitution between halides and carbonitrile precursors in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like dimethylformamide (DMF) under reflux . For fluorination, tetrafluoroboric acid derivatives (e.g., triphenylcarbenium tetrafluoroborate) or fluorinating agents like SF₄ may be employed, requiring inert atmospheres and precise temperature control (0–6°C) to minimize side reactions .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer:
- 19F NMR spectroscopy is essential for confirming fluorine substitution patterns and monitoring reaction progress.
- IR spectroscopy identifies the nitrile group (C≡N stretch ~2200–2250 cm⁻¹).
- Mass spectrometry (HRMS) validates molecular weight and purity.
- X-ray crystallography resolves stereochemistry, particularly for cyclobutane ring strain and fluorine spatial arrangement .
Advanced Research Questions
Q. How do steric and electronic effects of tetrafluorination impact the reactivity of the cyclobutane ring in nucleophilic or electrophilic reactions?
- Methodological Answer: Fluorine’s electron-withdrawing nature increases ring strain and polarizes adjacent bonds. For example, in tetrafluorocyclobutanecarboxylic acid derivatives, the cyclobutane ring exhibits reduced nucleophilicity at the carbonitrile group, favoring electrophilic substitutions at fluorinated carbons. Computational studies (DFT or MD simulations) can model charge distribution and predict regioselectivity in reactions like [2+2] cycloadditions or nitrile hydrolysis .
Q. What strategies resolve contradictions in reported reactivity data for fluorinated cyclobutane nitriles?
- Methodological Answer: Contradictions often arise from varying reaction conditions (solvent polarity, temperature). For example:
- Solvent effects: Acetonitrile may stabilize intermediates via coordination, while DMF accelerates SN2 pathways.
- Catalyst selection: Palladium on carbon (Pd/C) enhances hydrogenation efficiency in fluorinated systems compared to PtO₂ .
Systematic optimization using Design of Experiments (DoE) or high-throughput screening is recommended to identify robust protocols.
Q. How can this compound be utilized in drug discovery, particularly in probing enzyme active sites?
- Methodological Answer: The nitrile group acts as a bioisostere for carbonyl or carboxylate moieties, enabling competitive inhibition studies. For fluorinated analogs:
- Kinetic assays (e.g., fluorescence polarization) measure binding affinity to serine hydrolases or proteases.
- Crystallographic studies (e.g., protein-ligand co-crystallization) reveal fluorine’s role in hydrophobic interactions or halogen bonding .
Data Gaps and Research Recommendations
| Property | Current Status | Recommended Studies |
|---|---|---|
| Melting/Boiling Points | Not reported in literature | Differential Scanning Calorimetry (DSC) |
| Solubility Profile | Limited data in polar solvents | Phase-solubility analysis in DMSO/H₂O |
| Metabolic Stability | Unstudied | In vitro microsomal assays (CYP450) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
